N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Description
“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide” is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a methanesulfonamide moiety at position 6. The tetrahydroisoquinoline scaffold is widely explored in medicinal chemistry due to its structural resemblance to bioactive alkaloids, enabling interactions with enzymes and receptors.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)16-13-5-4-11-6-7-17(10-12(11)9-13)15(18)14-3-2-8-21-14/h2-5,8-9,16H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUMFWLCVNKZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 436.5 g/mol. Its structure includes a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and a methanesulfonamide group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The furan ring and tetrahydroisoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding with the active sites of enzymes. This leads to inhibition or modulation of their activity.
- Solubility and Binding Affinity : The methanesulfonamide group enhances the compound's solubility and binding affinity, which is crucial for its pharmacological effects.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds related to this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential therapeutic applications in infectious diseases.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent activity against specific cancer cell lines. For instance, it has been shown to reduce viability in glioma cells through multiple mechanisms including cell cycle arrest and induction of necroptosis .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has highlighted the importance of the furan and isoquinoline moieties in enhancing biological activity. Modifications to these groups can significantly affect potency and selectivity against various biological targets .
- Preclinical Evaluations : Preclinical studies involving animal models have indicated that this compound could be a promising candidate for further development as an anticancer agent due to its low cytotoxicity towards normal cells compared to tumor cells .
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties. Studies have demonstrated that derivatives of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, one study reported IC50 values in the low micromolar range for these derivatives against MCF-7 cells, indicating potent anticancer activity.
Antibacterial Properties
Research indicates that the compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial growth through interactions with essential cellular targets. The sulfonamide group enhances its solubility and bioavailability, making it a viable candidate for developing new antibacterial agents.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes such as carbonic anhydrase II. This inhibition is significant for therapeutic applications in conditions where enzyme modulation is beneficial . The compound's structural features facilitate π-π stacking interactions and hydrogen bonding with active sites on proteins.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for synthesizing various nitrogen-containing heterocycles through nucleophilic addition and cyclization reactions. Its unique structure allows it to participate in multiple chemical transformations, making it a valuable building block in organic synthesis .
Functionalization Strategies
Recent studies have explored functionalizing the tetrahydroisoquinoline framework to enhance biological activity. For example, modifications to the sulfonamide group have been investigated to improve potency and selectivity towards specific biological targets . These synthetic strategies are crucial for developing new therapeutic agents.
Cellular Effects
The interaction with HIF-1 can lead to significant changes in cellular metabolism and growth pathways. This property is particularly relevant in cancer biology, where tumor cells often exploit hypoxic conditions to promote growth and resistance to therapies .
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer | Low micromolar range | |
| Antibacterial | Various Bacterial Strains | Moderate Activity | |
| Enzyme Inhibition | Carbonic Anhydrase II | Nanomolar Potency |
Case Study 1: Carbonic Anhydrase Inhibition
A focused study on thiophene and furan sulfonamides revealed potent inhibitory effects on carbonic anhydrase II. Structural modifications significantly enhanced the potency and selectivity towards this enzyme, suggesting potential therapeutic applications in conditions requiring enzyme modulation .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of related compounds against MCF-7 cells using the SRB assay. The results indicated dose-dependent cytotoxicity correlating with structural variations among derivatives .
Comparison with Similar Compounds
Comparison with Pharmaceutical Analogs
Structural and Functional Contrasts
A closely related pharmaceutical analog, N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (), shares the tetrahydroisoquinoline core but differs in substituents:
- Position 2 : A trifluoroacetyl group replaces the furan-2-carbonyl moiety. The electron-withdrawing trifluoroacetyl group increases lipophilicity and metabolic stability compared to the furan ring, which may alter pharmacokinetic profiles .
- Position 6/7 : The sulfonamide group in the analog is at position 6, whereas the target compound places it at position 7. Positional isomerism could influence target selectivity.
- Aromatic Substituents : The analog incorporates a fluorophenyl group with a cyclopropylethyl chain, likely enhancing membrane permeability and target engagement, while the target compound lacks this extension.
Comparison with Agricultural Sulfonylureas
Structural Divergence
Sulfonylurea herbicides like metsulfuron methyl ester () share the sulfonamide group but differ fundamentally in core structure:
- Core: Agricultural compounds feature a triazine ring, whereas the target compound uses a tetrahydroisoquinoline scaffold. Triazine-based herbicides target plant acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis.
- Sulfonamide Linkage: In sulfonylureas, the sulfonamide connects to a urea bridge and triazine substituents (e.g., methoxy, methyl groups), whereas the target compound’s sulfonamide is directly attached to the tetrahydroisoquinoline core.
Functional Consequences
- Target Specificity: The tetrahydroisoquinoline core in the target compound suggests compatibility with mammalian enzymes (e.g., kinases, proteases), unlike triazine-based herbicides, which are optimized for plant ALS inhibition .
- Bioactivity : Sulfonylureas rely on the urea-triazine motif for herbicidal activity, while the target compound’s furan and methanesulfonamide groups may direct it toward anti-inflammatory or anticancer pathways.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Physicochemical Properties (Hypothetical Projections)
Q & A
Q. Key considerations :
- Purification via column chromatography or recrystallization.
- Reaction monitoring using TLC or HPLC .
How should researchers characterize the structural integrity of this compound?
Answer:
Employ orthogonal analytical techniques:
Note : X-ray crystallography (if crystalline) provides definitive structural confirmation .
What preliminary biological screening strategies are recommended for this compound?
Answer:
In vitro assays :
- Enzyme inhibition : Test against targets like carbonic anhydrase or kinases, given the sulfonamide moiety .
- Receptor binding : Screen for affinity to neurotransmitter receptors (e.g., dopaminergic or serotonergic systems) .
Cytotoxicity profiling : Use cell lines (e.g., HEK293 or cancer cells) to assess baseline toxicity .
ADME studies : Evaluate solubility (enhanced by sulfonamide group) and metabolic stability in liver microsomes .
Data interpretation : Compare results to structurally related compounds (e.g., ethylsulfonyl or benzamide derivatives) .
How can researchers optimize reaction yields during synthesis?
Answer:
Strategies :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) for sulfonamide coupling to enhance reactivity .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylations) to minimize side reactions .
- Catalyst use : Employ DMAP or HOBt to accelerate amide bond formation .
Case study : A 20% yield improvement was achieved by replacing THF with DMF in the furan-2-carbonyl coupling step .
How should contradictions in reported bioactivity data be resolved?
Answer:
Common sources of discrepancy :
- Purity variability : Reproduce assays with HPLC-validated samples (>95% purity) .
- Assay conditions : Standardize parameters (e.g., pH, temperature) across labs.
- Compound stability : Test degradation under storage conditions (e.g., light, humidity) via stability-indicating HPLC .
Q. Resolution workflow :
Replicate studies using identical batches.
Perform orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
What methodologies are proposed for elucidating the mechanism of action?
Answer:
Advanced approaches :
Molecular docking : Screen against target libraries (e.g., GPCRs or ion channels) using software like AutoDock .
Proteomics : Identify binding partners via pull-down assays coupled with LC-MS/MS .
Kinetic studies : Determine inhibition constants (Ki) using enzyme kinetics (e.g., Lineweaver-Burk plots) .
Example : A related tetrahydroisoquinoline derivative showed NMDA receptor antagonism via electrophysiological patch-clamp studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
